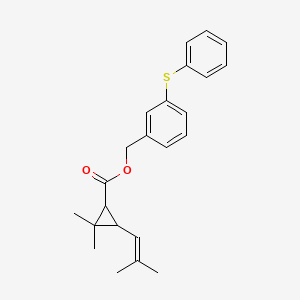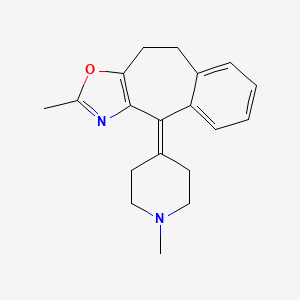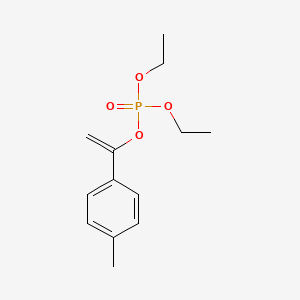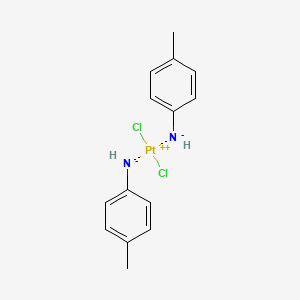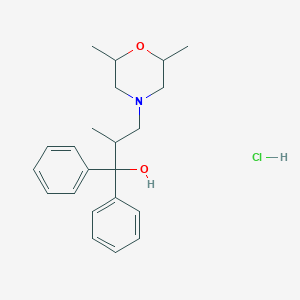
Potassium 2,6-di-tert-butylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,6-di-tert-butylphenolate is an organopotassium compound derived from 2,6-di-tert-butylphenol. It is known for its sterically hindered phenolic structure, which imparts unique chemical properties. This compound is often used as a catalyst and reagent in various organic synthesis reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2,6-di-tert-butylphenolate is typically synthesized by reacting 2,6-di-tert-butylphenol with potassium hydroxide. The reaction is carried out at elevated temperatures, usually above 160°C, to ensure the formation of the potassium phenolate. The reaction can be represented as follows:
2,6−(tert-butyl)2C6H3OH+KOH→2,6−(tert-butyl)2C6H3OK+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2,6-di-tert-butylphenol is mixed with potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired product.
化学反応の分析
Types of Reactions
Potassium 2,6-di-tert-butylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: It participates in nucleophilic substitution reactions.
Addition: It can react with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Electrophiles like methyl acrylate are commonly used.
Major Products Formed
Oxidation: Quinones.
Substitution: Alkylated or acylated phenol derivatives.
Addition: Methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate.
科学的研究の応用
Potassium 2,6-di-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the alkylation and acylation of phenols.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug synthesis and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in lubricants and fuels to prevent oxidation.
作用機序
The mechanism of action of potassium 2,6-di-tert-butylphenolate involves its ability to donate electrons and stabilize free radicals. This property makes it an effective antioxidant. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage.
類似化合物との比較
Similar Compounds
Sodium 2,6-di-tert-butylphenolate: Similar in structure and reactivity but differs in the metal ion.
Lithium 2,6-di-tert-butylphenolate: Another similar compound with lithium as the metal ion.
Uniqueness
Potassium 2,6-di-tert-butylphenolate is unique due to its specific reactivity and stability, which are influenced by the potassium ion. It exhibits different catalytic activities compared to its sodium and lithium counterparts, making it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
24676-69-5 |
|---|---|
分子式 |
C14H21KO |
分子量 |
244.41 g/mol |
IUPAC名 |
potassium;2,6-ditert-butylphenolate |
InChI |
InChI=1S/C14H22O.K/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1 |
InChIキー |
KSMZVPIOUNBGJI-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[O-].[K+] |
関連するCAS |
128-39-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


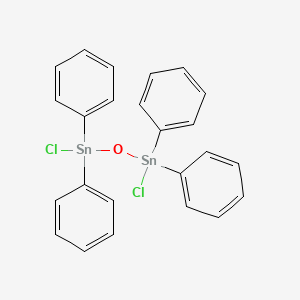
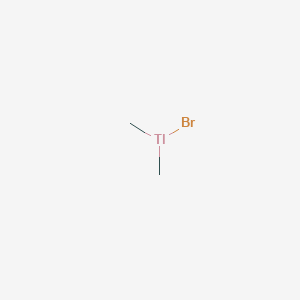

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)


